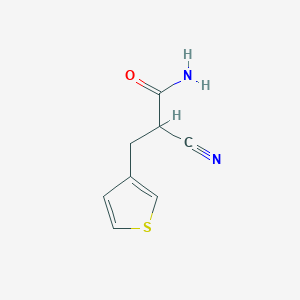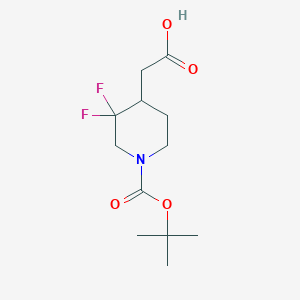
2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid
描述
“2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid” is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Synthesis Analysis
The synthesis of compounds similar to “2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid” involves the use of the Boc group. The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .Chemical Reactions Analysis
The Boc group in “2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid” can undergo various reactions. For instance, it can be deprotected using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .科学研究应用
-
Organic Synthesis
- This compound, often abbreviated as Boc-3-Azetidineacetic acid, finds applications as a building block in the synthesis of various organic molecules.
- Its presence of a protected amine group (Boc) and a carboxylic acid functionality allows it to participate in diverse chemical reactions, such as amide bond formation and esterification.
- These strategies are employed in the construction of peptide mimics and other complex molecules containing amide linkages.
-
Medicinal Chemistry
- The unique structure of this compound has attracted interest in the field of medicinal chemistry due to its potential for drug discovery.
- The molecule serves as a scaffold for the development of novel therapeutic agents.
- By modifying different parts of the structure, researchers can explore its potential activity against various diseases.
- It can also be used as a linker in the design of PROTAC® (Proteolysis-Targeting Chimeras) molecules. PROTACs are a class of drugs that hijack the body’s natural protein degradation machinery to remove unwanted proteins, offering a promising approach for targeted protein degradation therapies.
-
Material Science
- Recent research explores the potential of this compound in the development of functional materials.
- Its unique properties, including its ability to form hydrogen bonds and self-assemble, make it a promising candidate for polymer synthesis.
- The molecule can be incorporated into polymer chains to introduce specific functionalities or control the polymer’s properties, such as biodegradability or self-assembly behavior.
-
Deprotection Studies
- The compound has been used in studies exploring the deprotection of the N-tert-butoxycarbonyl (N-Boc) group .
- This research is significant because the N-Boc group is a common protecting group for amines in organic synthesis .
- The study reported a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, using oxalyl chloride in methanol .
- The reactions took place under room temperature conditions for 1–4 hours with yields up to 90% .
- This procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
-
PROTAC® Development
- The molecule can be used as a linker in the design of PROTAC® (Proteolysis-Targeting Chimeras) molecules .
- PROTACs are a class of drugs that hijack the body’s natural protein degradation machinery to remove unwanted proteins, offering a promising approach for targeted protein degradation therapies .
-
Commercial Availability
-
Chemical Libraries
-
Protein-Protein Interaction Inhibitors
- The molecule can be used in the design of protein-protein interaction inhibitors .
- These inhibitors are a class of therapeutic agents that disrupt protein-protein interactions, which play a crucial role in many biological processes .
- By incorporating this molecule into the structure of these inhibitors, researchers can modulate their activity and selectivity .
-
Enzyme Inhibitors
安全和危害
The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
2-[3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-5-4-8(6-9(16)17)12(13,14)7-15/h8H,4-7H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACJWZRQZZXARM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



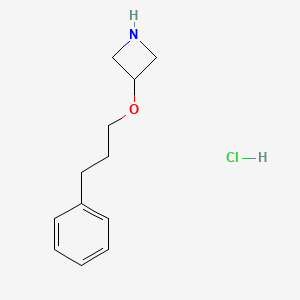
![N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride](/img/structure/B1377627.png)
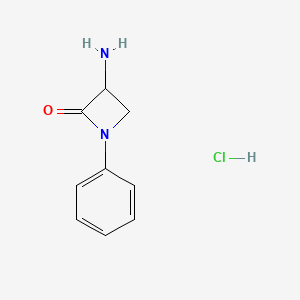
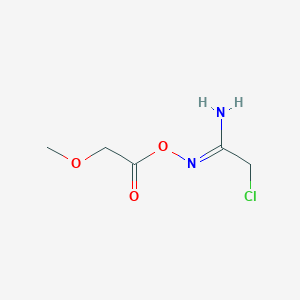
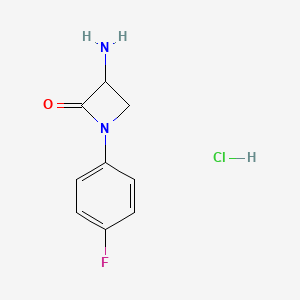
![6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B1377636.png)
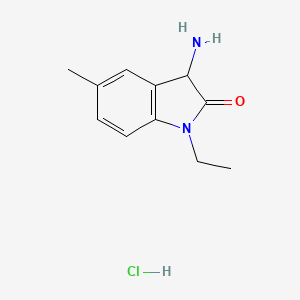
![{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol](/img/structure/B1377639.png)
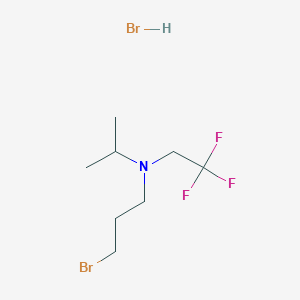
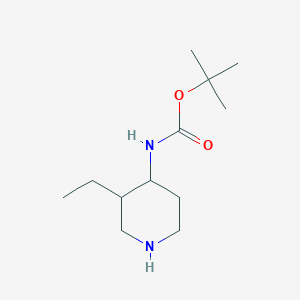
methanol](/img/structure/B1377642.png)
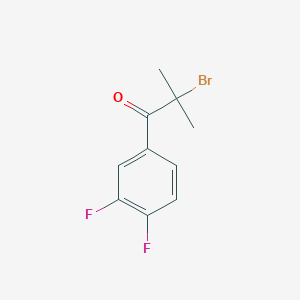
![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1377644.png)
